Eicosanoic-20,20,20-d3 Acid
Overview
Description
Eicosanoic-20,20,20-d3 Acid, also known as Arachidic Acid, is a polyunsaturated fatty acid with three deuterium atoms . It is used in laboratory chemicals and the synthesis of substances .
Synthesis Analysis
This compound is synthesized with an isotopic enrichment of 99 atom % D . It is available in powder form and can be packaged on demand .
Molecular Structure Analysis
The molecular formula of this compound is C20H37D3O2 . Its linear formula is CD3(CH2)18COOH . The molecular weight is 315.55 g/mol .
Chemical Reactions Analysis
This compound is a stable compound if stored under recommended conditions .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It is not classified as a hazardous substance or mixture .
Scientific Research Applications
Regulation of Cerebral Blood Flow
Eicosanoic acids like 20-hydroxyeicosatetraenoic acid (20-HETE) are involved in regulating blood flow to organs, including the brain. They contribute to cerebral blood flow autoregulation and the coupling of regional brain blood flow to neuronal activity. This makes them important in understanding and potentially treating cerebral vascular diseases and neurological disorders (Imig et al., 2011).
Cellular and Molecular Mechanisms
In HEK293 cell line studies, eicosanoic acids like 20-HETE have been shown to activate mouse TRPC6 channels. This contributes to our understanding of the molecular and cellular mechanisms by which eicosanoids regulate various cellular functions (Basora et al., 2003).
Modulation of Eicosanoid Metabolism
20:4n-3, a polyunsaturated fatty acid, has been found to modulate eicosanoid metabolism. It alters the conversion of arachidonic acid into prostaglandins and is converted into eicosanoids with distinct properties. This has implications in physiological processes like haemostasis and immune responses (Ghioni et al., 2002).
Antielastase, Antiurease, and Antioxidant Activities
Certain eicosanoic acid isomers exhibit notable antielastase, antiurease, and antioxidant activities. These properties suggest potential applications in agriculture, pharmacy, and cosmetic industries (Sokmen et al., 2012).
Genetic Variants and Disease Risk
Genetic variants in the epoxygenase pathway of arachidonic acid metabolism, which produces eicosanoids like 20-HETE, have been linked to the risk of diabetic nephropathy. This illustrates the potential genetic implications of eicosanoid metabolism in disease development (Mota-Zamorano et al., 2021).
Mechanism of Action
Target of Action
Eicosanoic-20,20,20-d3 Acid, also known as Arachidic Acid-d3, is a type of saturated fatty acid with a long-chain
Mode of Action
It’s known that eicosanoids, a class of fatty acids, regulate cellular function through the formation of derived lipid mediators . These mediators are generated from the oxygenation of 20-carbon polyunsaturated fatty acids (PUFAs) via oxygenases such as cyclooxygenases, lipoxygenases, or cytochrome P450
Biochemical Pathways
This compound likely participates in the eicosanoid signaling pathway. Eicosanoids are a family of fatty acid metabolites generated from 20-carbon PUFAs synthesized by enzymatic oxygenation pathways involving a distinct family of enzymes, the oxygenases . These eicosanoids play a critical role in the regulation of inflammation in the blood and the vessel .
Result of Action
Eicosanoids, a class of fatty acids, have been implicated in the pathogenesis of major diseases including cardiovascular disease, diabetes mellitus, hypertension, and more recently, the coronavirus disease 2019 (covid-19)
Safety and Hazards
Future Directions
Eicosanoic-20,20,20-d3 Acid is a product in the category of Stable Isotope Labeled (SIL) Fatty Acids and Esters . It is available for purchase online from various suppliers . The future directions of this compound could be influenced by the ongoing research and development in the field of fatty acids and esters.
Biochemical Analysis
Biochemical Properties
Eicosanoic-20,20,20-d3 Acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is acyl-CoA synthetase, which catalyzes the activation of fatty acids by converting them into acyl-CoA derivatives. This interaction is crucial for the subsequent incorporation of this compound into complex lipids such as phospholipids and triglycerides. Additionally, this compound can be metabolized by enzymes like fatty acid desaturases and elongases, which modify its structure to produce other bioactive lipids .
Cellular Effects
This compound influences various cellular processes and functions. It affects cell signaling pathways by modulating the activity of membrane-bound receptors and enzymes involved in signal transduction. For instance, this compound can alter the fluidity and composition of cell membranes, impacting the function of membrane proteins and receptors. This, in turn, can influence gene expression and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in lipid metabolism, inflammation, and cell proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its incorporation into cellular membranes and its interaction with specific biomolecules. This compound can bind to and activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression. Activation of PPARs by this compound leads to changes in the expression of genes involved in fatty acid metabolism, inflammation, and energy homeostasis. Additionally, this compound can inhibit or activate enzymes such as cyclooxygenases and lipoxygenases, which are involved in the synthesis of eicosanoids, potent signaling molecules that mediate inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo oxidation and hydrolysis over extended periods. These degradation processes can affect its bioavailability and efficacy in experimental studies. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to alterations in cellular function, including changes in lipid metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance lipid metabolism and improve energy homeostasis. At high doses, it can induce toxic effects, including liver damage and inflammation. Studies have shown that there is a threshold dose beyond which the beneficial effects of this compound are outweighed by its adverse effects. Therefore, careful dosage optimization is essential in experimental studies involving this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, including beta-oxidation and lipid biosynthesis. In beta-oxidation, this compound is broken down into acetyl-CoA units, which enter the citric acid cycle to produce energy. Additionally, this compound can be elongated and desaturated to form other long-chain fatty acids and bioactive lipids. These metabolic transformations are catalyzed by enzymes such as acyl-CoA dehydrogenases, elongases, and desaturases .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be incorporated into lipoproteins, which facilitate its transport in the bloodstream to different tissues. Within cells, this compound can be transported by fatty acid-binding proteins (FABPs) to specific cellular compartments. These transport mechanisms ensure the proper distribution and localization of this compound, allowing it to exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is primarily within cellular membranes, where it integrates into the phospholipid bilayer. This localization is essential for its role in modulating membrane fluidity and function. Additionally, this compound can be targeted to specific organelles, such as mitochondria and peroxisomes, where it participates in metabolic processes. Post-translational modifications and targeting signals may direct this compound to these specific compartments, influencing its activity and function .
Properties
IUPAC Name |
20,20,20-trideuterioicosanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H,21,22)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOBVWXKNCXXDE-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.